molecular formula C17H14ClFN4 B12534251 Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-92-0

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B12534251
CAS No.: 821783-92-0
M. Wt: 328.8 g/mol
InChI Key: GXGOMPRVQQHTLM-UHFFFAOYSA-N
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Description

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-: is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazine ring, followed by the introduction of the 3-chloro-4-fluorophenyl group and the 2-(4-pyridinyl)ethyl group. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A related compound with known antimicrobial properties.

    Fluorophenylpyrazine: Shares structural similarities but differs in functional groups.

    Chloropyridine derivatives: Compounds with similar halogenated aromatic rings.

Uniqueness

Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

821783-92-0

Molecular Formula

C17H14ClFN4

Molecular Weight

328.8 g/mol

IUPAC Name

5-(3-chloro-4-fluorophenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine

InChI

InChI=1S/C17H14ClFN4/c18-14-9-13(1-2-15(14)19)16-10-23-17(11-22-16)21-8-5-12-3-6-20-7-4-12/h1-4,6-7,9-11H,5,8H2,(H,21,23)

InChI Key

GXGOMPRVQQHTLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)Cl)F

Origin of Product

United States

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